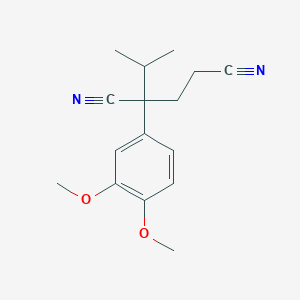

![molecular formula C9H9NO2 B182522 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-on CAS No. 21744-83-2](/img/structure/B182522.png)

2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-on

Übersicht

Beschreibung

2-Methyl-2H-1,4-benzoxazin-3(4H)-one, also known as MBOA, is a naturally-occurring compound that is found in some grains and grasses. It is an important component of the plant defense system against herbivore pests. MBOA has been studied extensively and has demonstrated a wide range of potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Benzoxazinone, einschließlich 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-on, sind dafür bekannt, eine Reihe pharmakologischer Eigenschaften wie entzündungshemmende, schmerzlindernde, antimykotische, neuroprotektive und antibakterielle Wirkungen zu zeigen . Diese Verbindungen können synthetisiert und modifiziert werden, um ihre medizinischen Eigenschaften für die potenzielle Verwendung in der Arzneimittelentwicklung zu verbessern.

Chemische Synthese

Als heterocyclische Bausteine werden Benzoxazinone in der chemischen Synthese verwendet, um verschiedene komplexe Moleküle zu erzeugen. Sie können beispielsweise unter Friedel-Crafts-Reaktionsbedingungen einer C-Formylierung unterzogen werden, um andere wertvolle Verbindungen zu erhalten .

Industrielle Anwendungen

Derivate von Benzoxazinonen haben ein breites Spektrum industrieller Anwendungen gezeigt. Sie können bei der Synthese von Materialien mit spezifischen Eigenschaften verwendet werden, die für industrielle Prozesse erforderlich sind .

Biologische Forschung

Benzoxazinone können in der biologischen Forschung als Enzyminhibitoren verwendet werden. So wurde gezeigt, dass bestimmte Derivate Enzyme wie Chymotrypsin inaktivieren , was für die Untersuchung von Enzymfunktionen und -mechanismen nützlich sein könnte.

Wirkmechanismus

Target of Action

It’s known that benzoxazines, in general, have a wide range of applications due to their self-curing properties, high glass transition temperature, and exceptional thermal stability .

Mode of Action

The mode of action of 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves a series of chemical reactions. A plausible mechanism for the formation of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves ring-opening and cyclization steps . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .

Biochemical Pathways

It’s known that benzoxazines can undergo dual-site curing and complete degradation through the synergistic effects of acid and heat .

Result of Action

Benzoxazines are known for their high thermal stability and self-extinguishing ability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. For instance, the use of ammonium niobium oxalate (ANO) as the catalyst and PEG-400 as the solvent were crucial to afford the title compounds in good yields and selectivity . The reaction time can be reduced from hours to few minutes when ultrasound is used as an alternative energy source .

Eigenschaften

IUPAC Name |

2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILVMCZSXIINLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306795 | |

| Record name | 2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21744-83-2 | |

| Record name | 21744-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

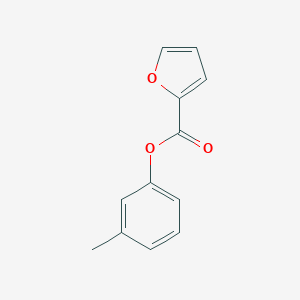

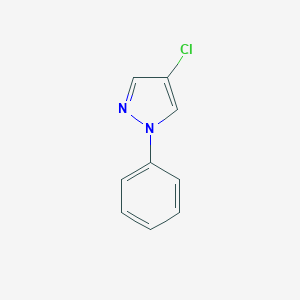

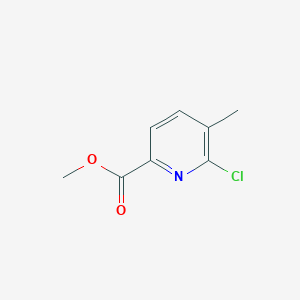

Feasible Synthetic Routes

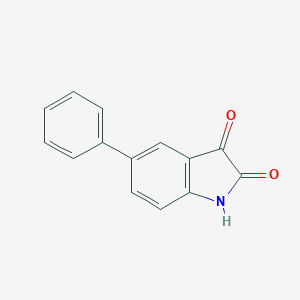

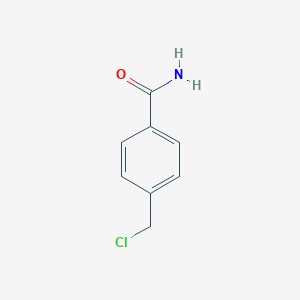

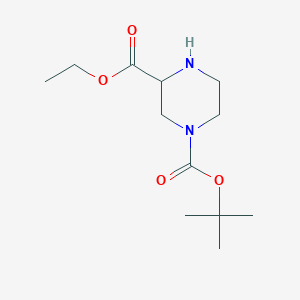

Q1: What are the key structural features of 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives and how are they synthesized?

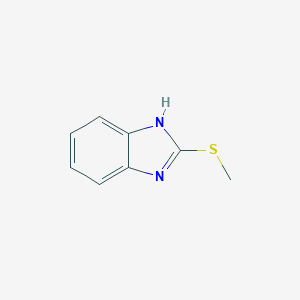

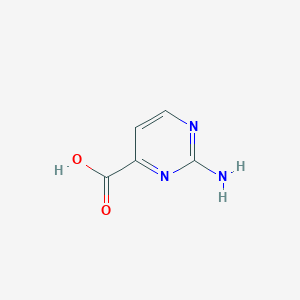

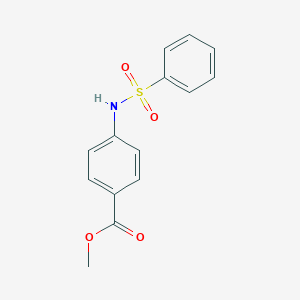

A1: 2-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones are characterized by a benzoxazine core structure with a methyl substituent at the 2-position. These compounds can be synthesized efficiently via Smiles rearrangement. This method utilizes readily available starting materials like (S)-2-chloropropionic acid and allows for the introduction of various substituents on the nitrogen atom, creating a library of derivatives [, ].

Q2: What makes microwave irradiation advantageous for synthesizing these compounds?

A2: Microwave-assisted synthesis of optically active N-substituted 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones offers significant advantages over conventional methods []. Microwave irradiation accelerates the reaction rate, significantly reducing the overall reaction time. This rapid heating also leads to cleaner reactions with fewer byproducts, simplifying purification. Moreover, microwave-assisted synthesis often results in higher yields compared to traditional heating methods.

Q3: What potential biological activities have been explored for 2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives?

A3: Research suggests that these compounds exhibit promising antimicrobial activity []. Studies have demonstrated their effectiveness against both Gram-positive bacteria and fungi, highlighting their potential as lead compounds for the development of new antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.